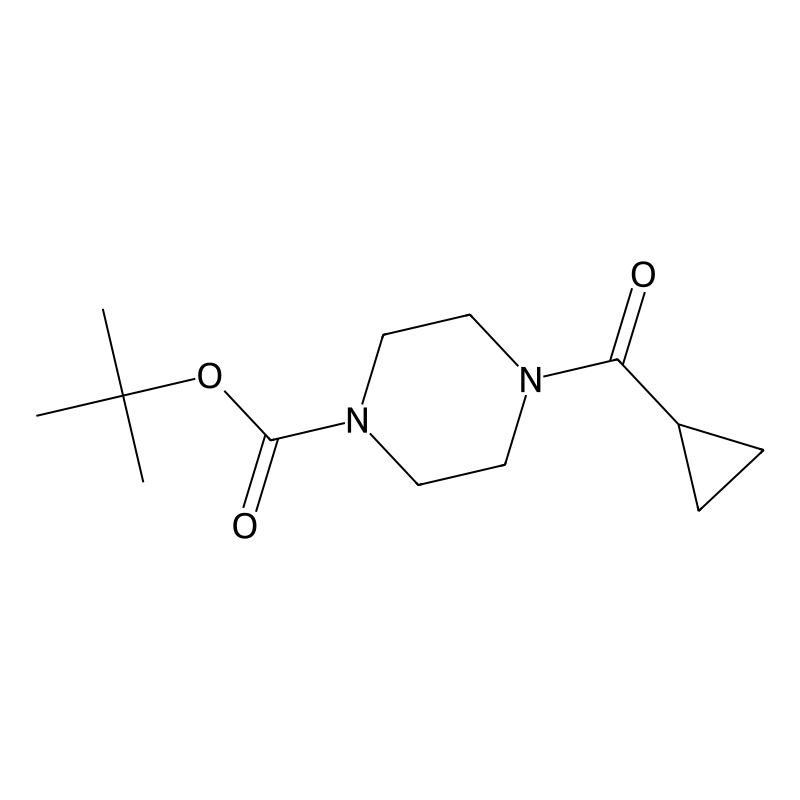

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Intermediate

The structure of tert-Butyl CPC suggests it could be a useful synthetic intermediate. The tert-butyl group (Boc) is a common protecting group in organic chemistry, used to temporarily mask a carboxylic acid functionality. The cyclopropylcarbonyl group could potentially be introduced into a target molecule through cleavage of the Boc group [].

Drug Discovery

Piperazine derivatives are a well-known class of molecules with diverse biological activities. Some piperazine derivatives are used as medications []. tert-Butyl CPC could be a potential starting material for the synthesis of novel piperazine-based drugs, but further research would be needed to explore this possibility.

Limitations of Information:

- The absence of significant scientific literature on tert-Butyl CPC suggests it is either a relatively new compound or one that has not been extensively studied.

- Commercial availability of tert-Butyl CPC from a few suppliers suggests some ongoing interest, but the specific research applications remain unclear [, ].

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a piperazine derivative characterized by the presence of a cyclopropanecarbonyl group at the fourth position of the piperazine ring. Its molecular formula is C₁₃H₂₂N₂O₃, and it has a molecular weight of 254.33 g/mol. This compound is recognized for its role as an impurity in the pharmaceutical agent olaparib, which is used for cancer treatment, specifically in inhibiting poly (ADP-ribose) polymerase (PARP) enzymes .

- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

- Amination: The compound can undergo amination reactions, where an amine group is introduced.

- Radical Decarboxylation: The carboxylate group can be removed under radical conditions, leading to the formation of new carbon-centered radicals .

This compound exhibits significant biological activity primarily due to its structural similarity to olaparib. It selectively binds to and inhibits PARP enzymes, which play a crucial role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a valuable compound in cancer research and therapeutic applications .

The synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate typically involves several steps:

- Formation of Piperazine Derivative: The initial step may involve the reaction of piperazine with a suitable carbonyl compound.

- Cyclopropanecarbonyl Introduction: The cyclopropanecarbonyl group can be introduced via acylation reactions using cyclopropanecarboxylic acid derivatives.

- Tert-butyl Ester Formation: Finally, tert-butyl chloroformate or similar reagents are used to form the tert-butyl ester at the carboxylic acid site .

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate has various applications in:

- Organic Synthesis: It serves as a useful reagent for synthesizing other complex organic molecules.

- Pharmaceutical Research: As an impurity in olaparib, it provides insights into drug metabolism and efficacy.

- Biological Studies: Its role in inhibiting PARP makes it significant for studies related to cancer biology and therapy .

Interaction studies have shown that tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate interacts with various biological targets, particularly those involved in DNA repair pathways. Its ability to inhibit PARP enzymes suggests potential synergistic effects when combined with other chemotherapeutic agents, enhancing their efficacy against certain types of cancer .

Several compounds share structural similarities with tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Tert-butyl 4-carbamoylpiperidine-1-carboxylate | 91419-48-6 | 0.86 |

| Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 169206-67-1 | 0.84 |

| Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | 1234616-51-3 | 0.84 |

| Tert-butyl 2-oxopyrrolidine-1-carboxylate | 85909-08-6 | 0.84 |

Uniqueness

What sets tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate apart from these similar compounds is its specific interaction profile with PARP enzymes, making it particularly relevant in cancer treatment contexts. Its unique cyclopropanecarbonyl moiety contributes to its distinct biological activity and potential therapeutic applications .